molecular formula C27H29Cl2N9O6 B14441037 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- CAS No. 73528-78-6

3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl-

Cat. No.: B14441037
CAS No.: 73528-78-6
M. Wt: 646.5 g/mol
InChI Key: ISWMXLOQKPDJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- is a complex organic compound It features a pyridine ring substituted with various functional groups, including azo groups, dichloronitrophenyl, and methoxyethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of Azo Groups: Azo compounds are usually prepared by diazotization of aromatic amines followed by coupling with another aromatic compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The azo groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions substituted with halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, amines, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Dye Synthesis: The azo groups make this compound a potential candidate for dye synthesis.

    Catalysis: The compound can be used as a ligand in coordination chemistry.

Biology

    Biological Markers: The compound can be used in the development of biological markers due to its complex structure.

Medicine

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- involves interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions. These interactions can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-pyridinecarbonitrile: Similar structure but lacks the complex azo and dichloronitrophenyl substitutions.

    2,6-Dichloro-4-nitroaniline: Contains the dichloronitrophenyl group but lacks the pyridine ring and azo groups.

Uniqueness

The uniqueness of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in different fields.

Properties

CAS No.

73528-78-6

Molecular Formula

C27H29Cl2N9O6

Molecular Weight

646.5 g/mol

IUPAC Name

5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C27H29Cl2N9O6/c1-15-17(14-30)26(31-6-8-41-2)33-27(32-7-9-42-3)24(15)36-34-20-12-23(44-5)21(13-22(20)43-4)35-37-25-18(28)10-16(38(39)40)11-19(25)29/h10-13H,6-9H2,1-5H3,(H2,31,32,33)

InChI Key

ISWMXLOQKPDJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)NCCOC)NCCOC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.